![molecular formula C23H26N2O5S2 B3017000 N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-30-7](/img/structure/B3017000.png)

N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

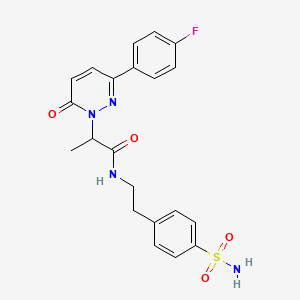

The compound "N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide" is a chemically synthesized molecule that may share some structural similarities with the substituted benzamides and thiophene derivatives described in the provided papers. These types of compounds are often explored for their pharmacological properties, such as anti-inflammatory, antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their potential to inhibit gastric acid secretion .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with a base structure, such as a 2-oxindole or a thiophene derivative, which is then modified through reactions with various organic reagents. For example, substituted benzamides are synthesized by reacting a base compound with different reagents to yield a series of novel derivatives . Similarly, thiophene derivatives are synthesized from a base compound like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which undergoes reactions with different organic reagents to produce a range of compounds . The synthesis process is typically confirmed by spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis .

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The presence of specific functional groups, such as the sulfamoyl group, is often associated with biological activity, as seen in the anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides . The structural confirmation is achieved through various spectroscopic techniques, ensuring the correct synthesis of the desired compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and overall molecular structure. For instance, the presence of a sulfamoyl group can contribute to the interaction with biological targets, such as serotonin receptors or enzymes like gastric (H+/K+)-ATPase . The reactivity can also determine the compound's ability to cross biological barriers, such as the blood-brain barrier, which is essential for central nervous system effects .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as solubility, partition coefficients, and stability, are important for the pharmacokinetics and pharmacodynamics of these compounds. For example, the octanol-water partition coefficient can indicate the lipophilicity of the compound, which in turn can affect its absorption and distribution within the body . The systemic bioavailability and the ability to reach specific concentrations in the brain or other target tissues are also critical for the compound's efficacy .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition : Research by Supuran et al. (2013) explored aromatic sulfonamide inhibitors, including compounds structurally similar to "N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide", for their inhibitory activity against carbonic anhydrase isoenzymes. These inhibitors, including derivatives of benzothiophene, have shown nanomolar inhibitory concentration (IC50) values, indicating potent inhibitory effects on isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimalarial Applications : The study by Banerjee et al. (2011) reported on benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid synthesis pathway of the malaria parasite. This research highlights the potential of such compounds in developing new antimalarial therapeutics (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Inflammation and Cell Adhesion : Boschelli et al. (1995) discovered that certain 3-alkoxybenzo[b]thiophene-2-carboxamides, which share a core structural similarity with "this compound", can decrease the adherence of neutrophils to activated endothelial cells. This effect is mediated through the inhibition of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential applications in treating inflammatory conditions (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S2/c1-4-29-19-11-9-18(10-12-19)25(3)32(27,28)21-13-14-31-22(21)23(26)24-16-17-7-6-8-20(15-17)30-5-2/h6-15H,4-5,16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNFPDNTISMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)